molecular formula C25H24N6O3S B10891583 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B10891583
M. Wt: 488.6 g/mol
InChI Key: YTHAZEQQAJCLGV-JFLMPSFJSA-N
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Description

N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives

Properties

Molecular Formula

C25H24N6O3S

Molecular Weight

488.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[[5-[(2-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N6O3S/c1-34-22-14-8-6-12-20(22)26-16-23-28-30-25(31(23)19-10-3-2-4-11-19)35-17-24(33)29-27-15-18-9-5-7-13-21(18)32/h2-15,26,32H,16-17H2,1H3,(H,29,33)/b27-15+

InChI Key

YTHAZEQQAJCLGV-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4O

Canonical SMILES

COC1=CC=CC=C1NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate precursor.

    Introduction of the phenyl and methoxyaniline groups: These groups can be introduced through substitution reactions.

    Condensation with 2-hydroxybenzaldehyde: This step involves the formation of a Schiff base, resulting in the final compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with varying substituents. Examples include:

    1,2,4-Triazole: A simple triazole compound with diverse biological activities.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.

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